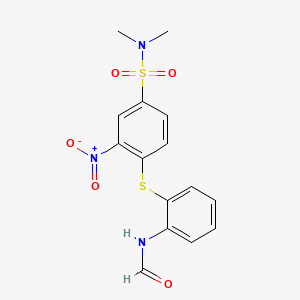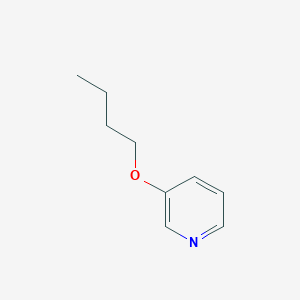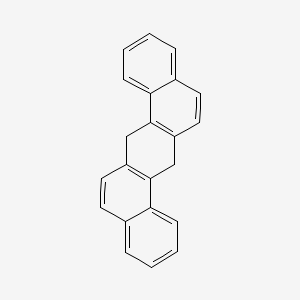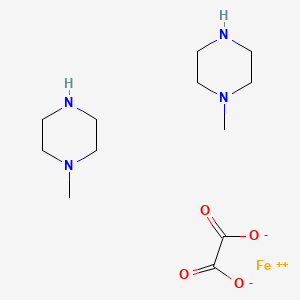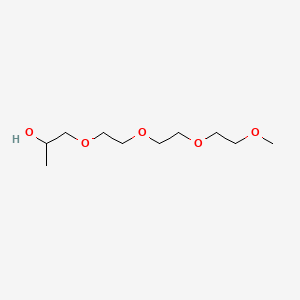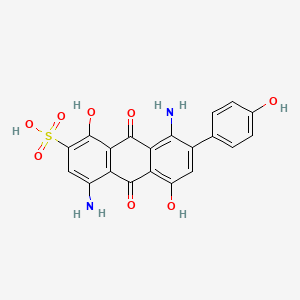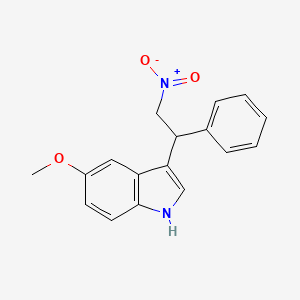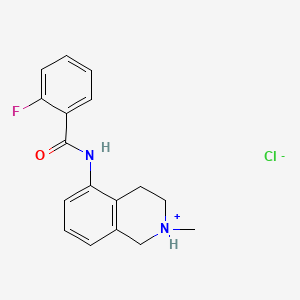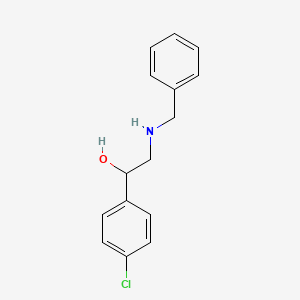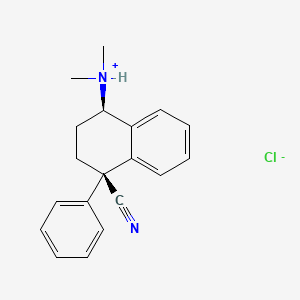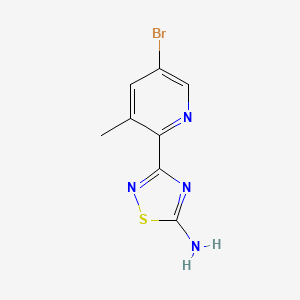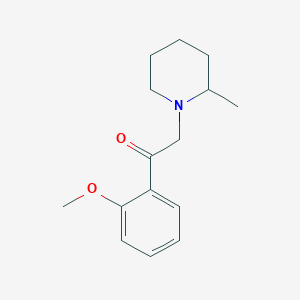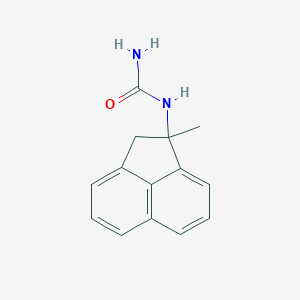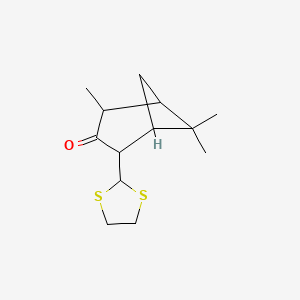
p-Bromomethylbenzoylcholine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Bromomethylbenzoylcholine iodide: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological effects. The compound consists of a benzoyl group attached to a choline moiety, with a bromomethyl group and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromomethylbenzoylcholine iodide typically involves the reaction of p-bromomethylbenzoic acid with choline chloride in the presence of a suitable base The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: p-Bromomethylbenzoylcholine iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and choline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used to hydrolyze the ester bond.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Hydrolysis Products: p-Bromomethylbenzoic acid and choline.
Scientific Research Applications
Chemistry: p-Bromomethylbenzoylcholine iodide is used as a reagent in organic synthesis to introduce the benzoylcholine moiety into various molecules. It serves as a building block for the synthesis of more complex compounds.
Biology: In biological research, this compound is used to study the interactions of choline derivatives with biological membranes and receptors. It is also used in the development of cholinergic drugs and probes.
Medicine: The compound has potential applications in the development of drugs targeting cholinergic systems. It is studied for its effects on neurotransmission and its potential therapeutic uses in neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of p-Bromomethylbenzoylcholine iodide involves its interaction with cholinergic receptors and enzymes. The compound mimics the structure of acetylcholine, allowing it to bind to cholinergic receptors and modulate neurotransmission. It may also inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
Comparison with Similar Compounds
Acetylcholine: A natural neurotransmitter with a similar structure but without the bromomethyl and iodide groups.
Benzoylcholine: A compound with a benzoyl group attached to choline, similar to p-Bromomethylbenzoylcholine iodide but lacking the bromomethyl group.
p-Methylbenzoylcholine: A compound with a methyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for the introduction of various substituents. The iodide ion also contributes to its distinct chemical properties and potential biological effects.
Properties
CAS No. |
54399-04-1 |
|---|---|
Molecular Formula |
C13H19BrINO2 |
Molecular Weight |
428.10 g/mol |
IUPAC Name |
2-[4-(bromomethyl)benzoyl]oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H19BrNO2.HI/c1-15(2,3)8-9-17-13(16)12-6-4-11(10-14)5-7-12;/h4-7H,8-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZSHJZRPVBKCWPJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)CBr.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


